[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol
Description
Properties
IUPAC Name |
[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-10(9-21)4-6-11/h3-8,21H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSXAJPDKZWNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Pyridinyl Intermediate
The initial step involves synthesizing the pyridine derivative bearing the 2-dimethylamino and 5-trifluoromethyl substituents. According to patent US20100016590A1, this can be achieved through a nucleophilic aromatic substitution or a directed lithiation followed by electrophilic substitution, introducing the trifluoromethyl group at the 5-position of the pyridine ring. The process typically uses:
- Starting materials: 3-bromo- or 3-chloropyridine derivatives
- Reagents: Trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates
- Conditions: Elevated temperatures (around 80-120°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).
Step 2: Formation of the Phenyl Linkage
The phenyl component, substituted with a hydroxymethyl group, is introduced via a Suzuki-Miyaura coupling or a similar cross-coupling reaction. This involves:
- Coupling partners: A boronic acid derivative of phenyl or a bromophenyl compound
- Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Solvent: Toluene, ethanol, or dioxane
- Conditions: Reflux under inert atmosphere (nitrogen or argon) for several hours.
Step 3: Introduction of the Hydroxymethyl Group
The phenyl ring is then functionalized with a hydroxymethyl group via a formylation reaction, such as:
- Reagents: Formaldehyde or paraformaldehyde in the presence of a base like sodium hydroxide
- Conditions: Mild heating (around 50-80°C) to facilitate electrophilic substitution.
Direct Reduction of the Aromatic Intermediate to the Alcohol
The phenyl ring bearing the hydroxymethyl group is then reduced or converted into the target alcohol via:
- Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions
- Conditions: Cold temperatures (0-25°C) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane
- Outcome: Selective reduction of aldehyde or ester functionalities to the corresponding alcohol.
Alternative Route: One-Pot Synthesis via Cyclization and Functionalization
Patent US20100016590A1 also describes a one-pot process involving:
- Starting materials: 3-(trifluoromethyl)-5-(4-methyl-1H-imidazole-1-yl)-benzeneamine derivatives
- Reaction conditions: Heating in polar aprotic solvents such as DMF or DMSO with coupling reagents like diethylcyanophosphonate or carbodiimides
- Process: Coupling of the pyridine derivative with phenyl intermediates, followed by in situ reduction to the alcohol.
This method emphasizes efficiency by reducing purification steps and employing crystallization techniques to isolate the final product.
Purification and Crystallization
The purification of the synthesized compound is achieved through:
- Filtration and washing: Using solvents like ethyl acetate, methanol, or petroleum ether
- Crystallization: From ethyl acetate and petroleum ether mixtures at controlled temperatures (about 0-15°C) to enhance purity and yield, avoiding chromatography.
Reaction Conditions and Optimization
- Temperature: Typically between 90°C and 125°C during coupling and reduction steps
- Reaction Time: Ranges from 19 hours to 72 hours depending on the step
- Monitoring: High-performance liquid chromatography (HPLC) to track reaction progress
- Purification: Crystallization from suitable solvent mixtures to avoid column chromatography
Data Summary Table
| Step | Reaction Type | Reagents | Solvents | Conditions | Key Features |
|---|---|---|---|---|---|
| 1 | Pyridine trifluoromethylation | Trifluoromethylating agents | DMF, DMA | 80-120°C, inert atmosphere | Selective substitution at pyridine |
| 2 | Cross-coupling | Boronic acids, Pd catalysts | Toluene, ethanol | Reflux, inert | Formation of phenyl linkage |
| 3 | Hydroxymethylation | Formaldehyde, base | Aqueous, methanol | Mild heating | Introduction of hydroxymethyl group |
| 4 | Reduction | NaBH₄ or LiAlH₄ | THF, dichloromethane | 0-25°C | Alcohol formation |
| 5 | Purification | Crystallization | Ethyl acetate, petroleum ether | 0-15°C | Purity enhancement |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the phenyl-methanol group, potentially forming amines or alcohols.
Substitution: The trifluoromethyl and dimethylamino groups can participate in substitution reactions, often facilitated by strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde derivatives, while reduction of the pyridine ring can produce various amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- Compounds similar to [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that modifications in the chemical structure can enhance potency against specific cancer types, particularly through interactions with protein kinases involved in cell cycle regulation .
- Antimicrobial Activity :
-
Neuropharmacology :
- The dimethylamino group suggests potential use in neuropharmacological applications, where compounds targeting neurotransmitter systems can be beneficial. Investigations into the effects on serotonin and dopamine receptors are ongoing, with preliminary results indicating possible anxiolytic or antidepressant effects .
Case Study 1: Inhibition of Polo-like Kinase 1 (Plk1)
A study explored the inhibition of Polo-like kinase 1 using compounds structurally related to this compound. The findings indicated that certain modifications could lead to significantly increased inhibitory activity, suggesting a pathway for developing targeted anticancer therapies .
Case Study 2: Antimicrobial Efficacy Against MRSA
Research conducted on the antimicrobial efficacy of various derivatives showed that compounds with similar structures demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the trifluoromethyl group in enhancing antimicrobial potency and stability against enzymatic degradation .
Mechanism of Action
The mechanism of action of [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the dimethylamino group can interact with various receptors or enzymes. The phenyl-methanol moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol with structurally related pyridine derivatives:
Key Observations:
- Lipophilicity: The trifluoromethyl group in the target compound and 15D enhances lipophilicity, favoring membrane permeability compared to halogenated analogues like (2-Chloro-5-fluoropyridin-3-yl)methanol .
Crystallographic and Interaction Analysis
- The crystal structure of a related pyridinium salt with methanol solvation () reveals O–H···O hydrogen bonds and π-π interactions (centroid distance: 3.55 Å). This suggests the target compound may exhibit similar packing motifs, influencing crystallization behavior .
Biological Activity
The compound [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol (CAS Number: 1311279-64-7) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18F3N3O2
- Molecular Weight : 353.34 g/mol
- Structure : The compound features a dimethylamino group, a trifluoromethyl group, and a phenolic hydroxyl group, which may contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective compound.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated:
- Inhibition of Tumor Growth : Studies show that related compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds range from low micromolar to sub-micromolar concentrations, indicating potent anticancer effects .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through the modulation of Bcl-2 and Bax protein expressions, leading to cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are notable:
- Inhibition of Pro-inflammatory Cytokines : In vitro studies have shown that related compounds can significantly reduce the release of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages .
- Neuroprotective Effects : Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and inflammation, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Studies
-
Study on Anticancer Properties :
- A study evaluated the antiproliferative activity of several pyridine derivatives, including those structurally similar to this compound. The results indicated significant inhibition of cell growth in multiple cancer cell lines with IC50 values ranging from 1.48 µM to 6.38 µM depending on the specific derivative tested .
- Neuroprotective Research :
Data Table
Q & A
Q. What are the established synthetic routes for [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol?
The synthesis typically involves multi-step reactions, including:
- Core pyridine formation : Introduction of trifluoromethyl and dimethylamino groups via nucleophilic substitution or palladium-catalyzed coupling.
- Phenyl-methanol linkage : Suzuki-Miyaura cross-coupling to attach the pyridine moiety to the phenyl ring, followed by hydroxylation or reduction to generate the methanol group .
- Purification : Recrystallization from methanol or ethanol to achieve high purity (>95%), as demonstrated in analogous compounds .
Q. What analytical techniques are recommended for structural characterization?
- X-ray crystallography : Resolves the 3D arrangement of the pyridine and phenyl rings, hydrogen-bonding networks (e.g., O–H⋯O interactions), and π-π stacking (centroid distances ~3.5–3.6 Å) .
- HPLC : Reverse-phase methods using C8/C18 columns with mobile phases like methanol-triethylamine-acetic acid (pH 5.4) for detecting related impurities or metabolites .
- NMR/FTIR : Confirms substituent positions (e.g., trifluoromethyl at pyridine-C5) and hydroxyl group presence via O–H stretching (~3300 cm⁻¹) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic properties?
- DFT studies optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For related pyridine derivatives, HOMO localization on the dimethylamino-phenyl moiety suggests nucleophilic sites .
- Electrostatic potential maps highlight electron-deficient regions (e.g., trifluoromethyl group) for electrophilic interactions .
- Nonlinear optical (NLO) properties : Polarizable π-systems in similar compounds show hyperpolarizability (β) values ~10⁻³⁰ esu, relevant for material science applications .
Q. What structural modifications enhance biological activity (e.g., enzyme inhibition)?
- Substituent effects : Trifluoromethyl groups increase lipophilicity and metabolic stability, while dimethylamino groups enhance π-cation interactions with target receptors (e.g., serotonin 5-HT1D) .
- Tyrosinase inhibition : Analogous PDTM derivatives with substituted phenyl-methanol moieties show IC₅₀ values <10 µM, suggesting steric and electronic tuning of the active site .
- Binding assays : Radioligand displacement studies (e.g., [³⁵S]GTPγS for G-protein-coupled receptors) quantify affinity changes upon substitution .
Q. How do intermolecular interactions stabilize the crystal lattice?
- Hydrogen bonding : Methanol hydroxyl groups form O–H⋯O bonds with sulfonate/carboxylate anions (bond lengths ~2.6–2.8 Å) .
- π-π stacking : Parallel-displaced interactions between pyridinium and benzene rings (centroid distance ~3.55 Å) enhance thermal stability .
- Layer packing : Alternating cationic and anionic layers parallel to the (112) plane minimize electrostatic repulsion .
Q. What mechanistic insights guide optimization of synthetic yield?
- Catalyst selection : Pd(OAc)₂ with phosphine ligands (e.g., XPhos) improves cross-coupling efficiency for pyridine-phenyl linkages (yields >70%) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for trifluoromethyl introduction .
- Temperature control : Slow cooling (45°C → RT) during crystallization reduces defect formation in the lattice .
Methodological Guidelines
Q. How to resolve contradictions in spectroscopic data?
- Case example : Discrepancies in NMR chemical shifts for dimethylamino protons may arise from solvent polarity (e.g., CDCl₃ vs. DMSO-d₆). Validate assignments via 2D-COSY and HSQC .
- Mass spectrometry : High-resolution ESI-MS (HRMS) resolves isotopic patterns for Cl/F-containing derivatives (e.g., [M+H]+ m/z 330.73 for C₁₅H₁₄ClF₃N₂O) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
